![molecular formula C14H18N2O4 B13776651 [3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)
[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems allow for precise control over reaction conditions, leading to higher efficiency and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Amino derivatives.
Substitution: Free amine derivatives after Boc removal.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, [3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid is used as a building block for more complex molecules. Its Boc group provides a protective function, allowing for selective reactions on other parts of the molecule .
Biology
The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential as a precursor to pharmacologically active molecules. Its derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties .
Industry
In the chemical industry, the compound is used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of [3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid involves its interaction with specific molecular targets. The Boc group can be removed under acidic conditions, revealing an active amine that can interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-Hydroxycarbamate: Similar in structure due to the presence of the Boc group.
tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound featuring a tert-butyl group.
Uniqueness
What sets [3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid apart is its specific combination of functional groups, which provides unique reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C14H18N2O4 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
2-[3-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]phenyl]acetic acid |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-12(15)10-6-4-5-9(7-10)8-11(17)18/h4-7H,8H2,1-3H3,(H,17,18)(H2,15,16,19) |
Clé InChI |
LCZPCTPSKWLVSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(=N)C1=CC=CC(=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)

![9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-](/img/structure/B13776595.png)
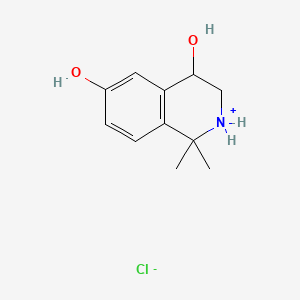

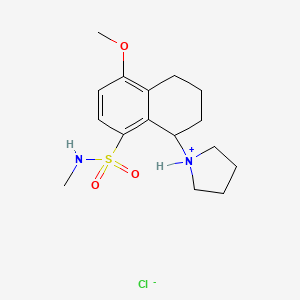
![1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid](/img/structure/B13776623.png)
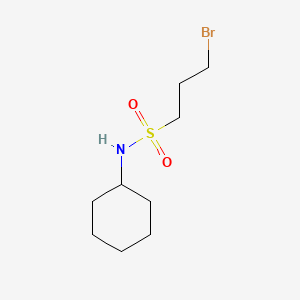

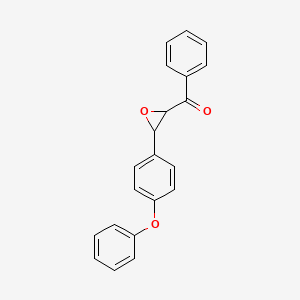
![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)

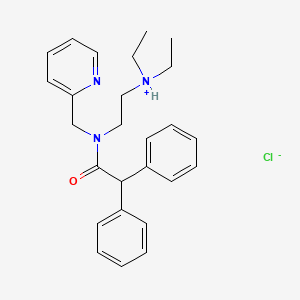
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13776655.png)
